N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-6-7-17-12(9)13(16)15-8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIYCNODSFFTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide typically involves the reaction of 3-methylfuran-2-carboxylic acid with 2-chlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the furan ring or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated possible antitumor and antimicrobial activities, suggesting its use in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Substituted Phenyl Ring Analogs
Compounds sharing the 3-methylfuran-2-carboxamide core but differing in phenyl ring substitutions demonstrate how electronic and steric modifications alter properties:
Key Observations :
Heterocyclic Variations
Variations in the heterocyclic core or adjacent functional groups highlight structural diversity:
Carboxamide vs. Sulfonamide Derivatives
While the target compound is a carboxamide, sulfonamide analogs provide insights into activity differences:
| Compound Name | Core Structure | IC50 (BChE Inhibition) |
|---|---|---|
| N-(2-Chlorobenzyl)-3-methylfuran-2-carboxamide | Carboxamide | Not reported |
| N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k) | Sulfonamide | 42.21 ± 0.25 µmoles/L |
| N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d) | Sulfonamide | 45.31 ± 0.17 µmoles/L |
Biological Activity
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article presents a detailed examination of its biological activity, supported by relevant data tables and findings from recent studies.
Chemical Structure and Properties
The compound this compound features a furan ring, which is known for its diverse biological activities. The presence of the chlorobenzyl group and the carboxamide functionality enhances its pharmacological profile.
1. Anti-Cancer Activity
Recent studies have demonstrated that derivatives of furan compounds, including this compound, exhibit significant anti-cancer properties. The following table summarizes the anti-cancer activity of various furan derivatives compared to standard treatments:
| Compound | Cell Line | IC50 (µM) | % Cell Viability |
|---|---|---|---|
| This compound | HepG2 | 35.01 | 33.29 |
| Doxorubicin | HepG2 | 0.62 | 0.62 |
| Other Furan Derivatives | MCF-7 | 37.31 | 45.09 |
| Huh-7 | 39.22 | 41.81 |
The compound showed promising results against HepG2, MCF-7, and Huh-7 cancer cell lines, indicating its potential as an anti-cancer agent . The structure-activity relationship (SAR) analysis suggests that electron-donating substituents enhance anti-cancer activity.
In a study focusing on the mechanism of action, this compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This pathway is crucial for promoting programmed cell death, thereby inhibiting tumor growth .
2. Anti-Microbial Activity
The compound has also been evaluated for its anti-microbial properties against various pathogens. The following table outlines its effectiveness compared to standard antibiotics:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 10.5 | 280 |
| Staphylococcus aureus | 13 | 265 |
| Bacillus cereus | 16 | 230 |
The results indicate that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria . Its efficacy was comparable to that of established antibiotics, suggesting its potential as a new therapeutic agent.
3. Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments in animal models indicated no acute toxicity at doses up to 2000 mg/kg, supporting its safety profile for further development .
Q & A
Basic: What are the optimal synthetic routes for N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide?
The compound can be synthesized via microwave-assisted or conventional amide coupling reactions. Microwave synthesis (50–120°C, 15–60 minutes) improves yield (75–92%) by enhancing reaction kinetics, while conventional methods (reflux in DMF or THF, 8–24 hours) require stoichiometric coupling agents like EDC/HOBt . Purity optimization involves post-synthesis chromatography (HPLC or flash column) with mobile phases such as acetonitrile/water gradients .
Advanced: How can reaction conditions be systematically optimized for scale-up synthesis?
Key parameters include:
- Temperature : Microwave-assisted reactions at 80–100°C reduce side-product formation vs. conventional reflux (~110°C) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance carboxamide activation but may require post-reaction purification to remove residuals .
- Catalyst loading : 1.2–1.5 equivalents of coupling agents (e.g., DCC) minimize unreacted intermediates .
A factorial design approach (e.g., Taguchi method) can identify interactions between variables for robust scale-up .
Basic: Which spectroscopic techniques are critical for structural characterization?
- NMR : H/C NMR confirms substitution patterns (e.g., 2-chlorobenzyl CH at δ 4.5–5.0 ppm; furan protons at δ 6.3–7.1 ppm) .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 304.05) and fragments (e.g., loss of Cl– group at m/z 269) .
- HPLC : Purity >95% assessed using C18 columns with UV detection (λ = 254 nm) .
Advanced: How does X-ray crystallography resolve ambiguities in stereoelectronic effects?
Single-crystal studies reveal:
- Dihedral angles : Furan and chlorobenzyl planes (e.g., 45–60° tilt) influence π-π stacking in receptor binding .
- H-bonding : Carboxamide NH forms intramolecular H-bonds with furan oxygen, stabilizing bioactive conformations .
Basic: What in vitro assays are used to screen biological activity?
- Cytotoxicity : MTT assay (IC values) against cancer lines (e.g., HepG2, MCF-7) .
- Antimicrobial : MIC determination via broth microdilution (e.g., vs. S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC <10 μM in mGluR5 modulation) .
Advanced: How to design in vivo studies to evaluate therapeutic potential?
- Dosing : 10–50 mg/kg (oral or IP) in rodent models, with pharmacokinetic sampling (plasma t = 3–6 hours) .
- Control groups : Compare with structural analogs (e.g., 4-chloro vs. 3-chloro derivatives) to isolate substituent effects .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
Basic: How do substituents influence solubility and bioactivity?
Advanced: How to resolve contradictions in biological activity data across studies?
- Structural analogs : Compare IC values of 2-chloro vs. 3-chloro derivatives to identify positional effects on target binding .
- Assay conditions : Standardize protocols (e.g., serum-free media vs. 10% FBS) to mitigate matrix interference .
- Computational docking : Identify key residues (e.g., mGluR5 Leu743) responsible for binding affinity variations .
Advanced: What computational methods predict ADME properties?
- QSAR models : Use descriptors like topological polar surface area (TPSA >80 Ų predicts poor blood-brain barrier penetration) .
- Molecular dynamics (MD) : Simulate ligand-receptor binding stability (RMSD <2 Å over 100 ns trajectories) .
- CYP450 metabolism : SwissADME predicts major oxidation sites (e.g., furan methyl group) .
Advanced: How to evaluate metabolic stability in hepatic microsomes?
- Incubation : 1 μM compound + NADPH-regenerating system in human liver microsomes (37°C, 60 min) .
- Analytical method : LC-MS/MS quantifies parent compound depletion (t <30 min indicates high clearance) .
- Metabolite ID : HR-MS/MS detects hydroxylation at the chlorobenzyl group (m/z 320.08 → 336.07) .
Advanced: How does solvent polarity affect reactivity in functionalization reactions?
- Polar solvents (DMF) : Stabilize transition states in nucleophilic acyl substitutions (e.g., amidation, yield >85%) .
- Non-polar solvents (toluene) : Favor Friedel-Crafts alkylation of the furan ring (e.g., with acetyl chloride) but reduce yields (~50%) due to poor solubility .
Basic: What protocols ensure compound stability during storage?
- Storage conditions : –20°C in amber vials under argon, with desiccants to prevent hydrolysis .
- Stability testing : HPLC purity checks monthly; degradation <5% over 6 months indicates acceptable stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
